molecular formula C51H60O19 B025767 Urdamycin C CAS No. 104443-43-8

Urdamycin C

カタログ番号 B025767
CAS番号: 104443-43-8
分子量: 977 g/mol
InChIキー: APMRFKHSHVYRKV-ISORPGPBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Urdamycin C is a natural product that has been isolated from the actinomycete Streptomyces fradiae. It is a potent antitumor agent that has shown promising results in preclinical studies. Urdamycin C belongs to the group of anthracycline antibiotics, which are known for their ability to intercalate DNA and inhibit topoisomerase II activity.

科学的研究の応用

Biosynthetic Pathway and Genetic Studies

Urdamycin C, as part of the urdamycin family, has been extensively studied for its biosynthetic pathways and genetic modifications. Urdamycins, including urdamycin C, are produced by Streptomyces fradiae and are known for their antibiotic and anticancer properties. These compounds are angucycline-type antibiotics with distinct biosynthetic pathways involving various genes and enzymes.

  • Gene Cluster and Biosynthesis : The biosynthesis of urdamycin A, closely related to urdamycin C, involves a cluster of genes responsible for the production of the angucycline antibiotic. This cluster includes genes encoding for glycosyltransferases and oxygenases, which play critical roles in the biosynthesis pathway (Faust et al., 2000).

  • Glycosyltransferase Studies : UrdGT2, a glycosyltransferase from the urdamycin biosynthetic pathway, demonstrates the ability to form C-glycosidic bonds. This enzyme's flexibility in substrate choice is significant for the synthesis of urdamycin C and its variants (Hoffmeister et al., 2003).

  • Antibiotic Properties and Structural Analysis : Urdamycin C, along with other urdamycins, exhibits antibiotic activity against Gram-positive bacteria and certain leukemia cells. The structure and bioactivity of these compounds are a focus of ongoing research, with emphasis on the unique angucycline core and glycosidic linkages (Drautz et al., 1986).

  • Biogenetic Studies : The biogenetic origins of urdamycin C and related compounds have been explored through isotope labeling and NMR analysis. These studies provide insights into the formation of the angucycline core and the attachment of sugar moieties (Rohr et al., 1989).

  • Novel Derivatives and Anticancer Potential : Research has identified novel derivatives of urdamycin C with potential antimalarial and antitubercular activities. The creation of these derivatives showcases the therapeutic versatility of urdamycins (Supong et al., 2012).

  • Angucycline Antibiotics and mTOR Inhibition : Studies on urdamycin E, related to urdamycin C, reveal its ability to induce programmed cell death and inactivate mTORC1/C2, a pathway relevant in cancer therapy (Dan et al., 2020).

特性

CAS番号

104443-43-8

製品名

Urdamycin C

分子式

C51H60O19

分子量

977 g/mol

IUPAC名

(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-20-oxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2(11),9,13,15,17-hexaene-4,12,19-trione

InChI

InChI=1S/C51H60O19/c1-21-30(53)10-12-37(64-21)70-51-35(55)19-49(5,61)20-50(51,62)15-14-27-42(51)47-40-29(39(48(60)69-47)25-6-8-26(52)9-7-25)16-28(46(59)41(40)45(27)58)33-18-34(44(57)24(4)63-33)68-36-13-11-32(22(2)65-36)67-38-17-31(54)43(56)23(3)66-38/h6-9,14-16,21-24,30-34,36-38,43-44,52-54,56-57,59,61-62H,10-13,17-20H2,1-5H3/t21-,22+,23-,24-,30+,31-,32+,33-,34-,36+,37+,38+,43-,44-,49+,50+,51+/m1/s1

InChIキー

APMRFKHSHVYRKV-ISORPGPBSA-N

異性体SMILES

C[C@@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CC=C(C=C7)O)C=C(C(=C6C4=O)O)[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O[C@H]9CC[C@@H]([C@@H](O9)C)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)O)O)(C)O)O

SMILES

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CC=C(C=C7)O)C=C(C(=C6C4=O)O)C8CC(C(C(O8)C)O)OC9CCC(C(O9)C)OC1CC(C(C(O1)C)O)O)O)(C)O)O

正規SMILES

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CC=C(C=C7)O)C=C(C(=C6C4=O)O)C8CC(C(C(O8)C)O)OC9CCC(C(O9)C)OC1CC(C(C(O1)C)O)O)O)(C)O)O

同義語

urdamycin C

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Urdamycin C
Reactant of Route 2
Urdamycin C
Reactant of Route 3
Urdamycin C
Reactant of Route 4
Urdamycin C
Reactant of Route 5
Urdamycin C
Reactant of Route 6
Urdamycin C

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。